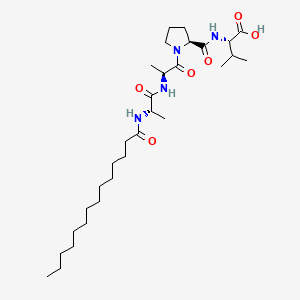
Myristoyl tetrapeptide Ala-Ala-Pro-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl tetrapeptide Ala-Ala-Pro-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Coupling of subsequent amino acids: The remaining amino acids (alanine, proline, and valine) are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Myristoylation: The peptide is then myristoylated by reacting it with myristic acid in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Myristoyl tetrapeptide Ala-Ala-Pro-Val can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to reverse oxidation or to modify disulfide bonds.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
Myristoyl tetrapeptide Ala-Ala-Pro-Val has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein expression.
Medicine: Explored for its potential in wound healing and anti-aging treatments due to its ability to stimulate ECM protein expression and inhibit MMPs.
Industry: Utilized in the development of cosmetic products aimed at improving skin health and appearance
Mechanism of Action
Myristoyl tetrapeptide Ala-Ala-Pro-Val exerts its effects by stimulating the expression of ECM proteins such as collagen and elastin while inhibiting the expression of MMPs. This dual action helps maintain the structural integrity of tissues and promotes wound healing. The peptide interacts with cell surface receptors, triggering intracellular signaling pathways that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl tetrapeptide-7: Similar in structure but uses palmitic acid instead of myristic acid.
Acetyl tetrapeptide-5: Another tetrapeptide with different acylation and amino acid sequence.
Palmitoyl pentapeptide-4: Contains an additional amino acid and uses palmitic acid for acylation
Uniqueness
Myristoyl tetrapeptide Ala-Ala-Pro-Val is unique due to its specific sequence and myristoylation, which confer distinct biological activities. Its ability to both stimulate ECM protein expression and inhibit MMPs makes it particularly valuable in applications related to tissue repair and anti-aging .
Properties
Molecular Formula |
C30H54N4O6 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-1-[(2S)-2-[[(2S)-2-(tetradecanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C30H54N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-19-25(35)31-22(4)27(36)32-23(5)29(38)34-20-17-18-24(34)28(37)33-26(21(2)3)30(39)40/h21-24,26H,6-20H2,1-5H3,(H,31,35)(H,32,36)(H,33,37)(H,39,40)/t22-,23-,24-,26-/m0/s1 |
InChI Key |
VPVFIAYGOLELSS-IGRGDXOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















